molecular formula C10H21ClO3S B13624953 2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride

2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride

Cat. No.: B13624953
M. Wt: 256.79 g/mol
InChI Key: IZVLYEIXAGGQMD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched alkoxy substituent (tert-pentyloxy) and a sterically hindered 2,2-dimethylpropane backbone. Its molecular structure comprises:

  • Sulfonyl chloride group (-SO₂Cl) at position 1, a reactive moiety common in intermediates for sulfonamide synthesis.
  • 2,2-Dimethylpropane chain, introducing steric bulk at position 2.
  • tert-Pentyloxy group (-O-C(CH₂CH₃)(CH₃)₂) at position 3, a highly branched alkoxy substituent that influences solubility and reactivity.

The compound’s estimated molecular formula is C₁₀H₂₃ClO₃S, with a molecular weight of ~258.6 g/mol (calculated). Its synthesis likely involves thionyl chloride-mediated conversion of a sulfonic acid precursor, analogous to methods described for related acid chlorides .

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methylbutan-2-yloxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-6-10(4,5)14-7-9(2,3)8-15(11,12)13/h6-8H2,1-5H3

InChI Key

IZVLYEIXAGGQMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OCC(C)(C)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Starting Material Synthesis

  • The tert-pentyloxy group is introduced by etherification of an appropriate hydroxypropane derivative with tert-pentyl alcohol or its activated derivatives (e.g., tert-pentyl halides or sulfonates) under acidic or basic catalysis.
  • The 2,2-dimethyl substitution is typically installed via alkylation or from commercially available 2,2-dimethylpropane derivatives.

Sulfonation and Chlorination

  • The sulfonyl chloride functionality is most commonly introduced by chlorination of the corresponding sulfonic acid or sulfonate intermediate.
  • Chlorinating agents such as thionyl chloride (SOCl₂) , phosphorus pentachloride (PCl₅) , or oxalyl chloride are used under controlled temperature conditions to convert sulfonic acids to sulfonyl chlorides.
  • For example, a solution of the sulfonic acid intermediate in an inert solvent like dichloromethane (CH₂Cl₂) is treated with thionyl chloride at low temperature (below 0 °C to room temperature) with stirring.
  • The reaction progress is monitored by disappearance of the sulfonic acid and formation of the sulfonyl chloride, often confirmed by IR spectroscopy (appearance of characteristic S=O and S–Cl stretches) and NMR.

Purification

  • After chlorination, the reaction mixture is quenched carefully to remove excess chlorinating agent.
  • The organic phase is washed with cold aqueous sodium bicarbonate to neutralize residual acid and then with brine.
  • Drying over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) is followed by solvent removal under reduced pressure at low temperature to avoid decomposition.
  • The crude sulfonyl chloride is often purified by recrystallization from dry diethyl ether at low temperature (e.g., -78 °C) or by vacuum drying to obtain a pale green solid, as reported in similar sulfonyl chloride preparations.

Experimental Data Table

Step Reagents/Conditions Temperature Time Yield/Notes
Etherification tert-pentyl alcohol, base (e.g., NaH) 0 to 25 °C Several hours Formation of tert-pentyloxypropane
Sulfonation Sulfonating agent (e.g., chlorosulfonic acid) 0 to 5 °C 1-2 hours Formation of sulfonic acid intermediate
Chlorination Thionyl chloride (SOCl₂) 0 to room temp 30 min - 1 h Conversion to sulfonyl chloride
Workup NaHCO₃ wash, brine wash, drying 0 to 25 °C 30 min Purification and isolation
Recrystallization Dry diethyl ether -78 °C 2 hours Obtaining pure sulfonyl chloride solid

Research Findings and Notes

  • A reported procedure for analogous sulfonyl chlorides involves the use of sodium nitrite and copper(I) chloride in sulfur dioxide solvent systems at low temperature to generate diazonium salts, which can be further converted into sulfonyl chlorides under controlled conditions. While this is more common for aromatic sulfonyl chlorides, it demonstrates the importance of low temperature and careful reagent addition.
  • The chlorination step must be carefully controlled to avoid over-chlorination or decomposition of the sensitive tert-pentyloxy substituent.
  • The product is typically sensitive to moisture and should be handled under inert atmosphere or dry conditions.
  • Spectroscopic characterization (¹H NMR, ¹³C NMR, IR) confirms the structure and purity of the compound.
  • No melting point or boiling point data are widely reported for this exact compound, indicating it may be an intermediate or specialty reagent rather than a commercial bulk chemical.

Summary Table of Key Reagents and Conditions

Reagent/Step Purpose Typical Conditions Comments
tert-Pentyl alcohol Etherification reagent Base catalysis, 0-25 °C Introduces tert-pentyloxy group
Chlorosulfonic acid or SO₃ Sulfonation 0-5 °C, controlled addition Forms sulfonic acid intermediate
Thionyl chloride (SOCl₂) Chlorination 0 to room temperature, 30-60 min Converts sulfonic acid to sulfonyl chloride
Sodium bicarbonate wash Neutralization 0-25 °C Removes residual acid
Drying agents (MgSO₄, Na₂SO₄) Drying organic layer Room temperature Removes water
Diethyl ether recrystallization Purification -78 °C, 2 hours Isolates pure sulfonyl chloride

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by oxidation

Scientific Research Applications

2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications
Target Compound C₁₀H₂₃ClO₃S ~258.6 Branched alkoxy (tert-pentyloxy) High steric hindrance; reactive SO₂Cl group
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride C₁₀H₁₂Cl₂O₃S 283.17 Aromatic chlorinated phenoxy Higher MW due to aromatic Cl; used in organic building blocks
2-Methyl-3-(pyridin-3-yloxy)propane-1-sulfonyl chloride Not reported ~265–275 (estimated) Heteroaromatic (pyridinyloxy) Enhanced polarity; potential pharmaceutical intermediate
2-Methyl-3-(oxan-4-yloxy)propane-1-sulfonyl chloride Not reported ~270–280 (estimated) Cyclic ether (tetrahydropyran) Improved solubility in polar solvents
Substituent Impact:
  • Branched Alkoxy (tert-pentyloxy) : Increases hydrophobicity and steric hindrance, reducing nucleophilic attack rates compared to linear alkoxy groups.
  • Aromatic/Chlorinated Groups: Enhance thermal stability and electronic effects (e.g., electron-withdrawing Cl in phenoxy derivatives increases electrophilicity of SO₂Cl) .
  • Heteroaromatic Groups : Introduce polarity and hydrogen-bonding capacity, influencing solubility and biological activity .

Physicochemical Properties

  • Boiling Point: Estimated to be lower than aromatic analogs (e.g., 283.17 g/mol phenoxy derivative ) due to the absence of aromatic π-system interactions.
  • Solubility: Expected to favor non-polar solvents (e.g., dichloromethane, toluene) due to the tert-pentyloxy group, contrasting with pyridinyloxy or oxane derivatives, which show partial aqueous solubility .
  • Reactivity : The bulky tert-pentyloxy group may slow sulfonylation reactions compared to less hindered analogs, as observed in sterically crowded sulfonyl chlorides .

Biological Activity

Molecular Structure:

  • Chemical Formula: C8H17ClO3S
  • Molar Mass: 228.74 g/mol
  • CAS Number: 1342232-54-5

The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form sulfonamides upon reaction with amines.

The biological activity of sulfonyl chlorides, including 2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride, primarily revolves around their role as electrophiles in biochemical reactions. They can react with nucleophiles such as amino acids in proteins, leading to the formation of sulfonamide derivatives. This property is crucial in drug design and synthesis.

Pharmacological Applications

  • Anticancer Activity:
    • Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, sulfonyl chlorides have been investigated as inhibitors of the B-Raf kinase pathway, which is often mutated in various cancers including melanoma .
  • Antimicrobial Properties:
    • There is emerging evidence that certain sulfonyl chlorides possess antimicrobial activity. Research has shown that modifications in the alkoxy side chains can enhance the potency against various bacterial strains .
  • Enzyme Inhibition:
    • Sulfonyl chlorides can act as enzyme inhibitors by modifying active site residues. Studies have demonstrated their potential in inhibiting acetylcholinesterase, an important target for treating neurodegenerative diseases .

Study 1: Anticancer Activity

A study evaluated the efficacy of a similar sulfonyl chloride compound against human breast cancer cell lines (MCF-7). The results indicated that at concentrations below 80 µM, the compound exhibited minimal cytotoxicity in the dark but resulted in over 50% cell death upon irradiation, highlighting its potential as a photosensitizer in photodynamic therapy (PDT) .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of modified sulfonyl chlorides against Gram-positive and Gram-negative bacteria. The results showed that compounds with longer alkoxy chains displayed enhanced antibacterial activity compared to their shorter counterparts .

Table 1: Biological Activities of Sulfonyl Chlorides

Activity TypeRelated CompoundMechanismReference
AnticancerB-Raf InhibitorsKinase inhibition
AntimicrobialVarious SulfonylsDisruption of bacterial cell walls
Enzyme InhibitionAcetylcholinesteraseActive site modification

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,2-dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride?

Methodological Answer: The synthesis typically involves sulfonation of the corresponding alcohol precursor. For structurally similar sulfonyl chlorides, two approaches are common:

  • Thionyl Chloride Route : Reacting the alcohol with thionyl chloride (SOCl₂) under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by gradual warming to room temperature .
  • Chlorosulfonic Acid Route : Using chlorosulfonic acid (ClSO₃H) in a controlled exothermic reaction, requiring precise temperature control (e.g., −10°C to 0°C) to avoid side reactions .

Q. Key considerations :

  • Use inert gas (N₂/Ar) to prevent hydrolysis of intermediates.
  • Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of tert-pentyloxy (δ ~1.2–1.4 ppm for tert-butyl protons) and sulfonyl chloride (no exchangeable protons) .
    • HSQC/HMBC : Map correlations between the sulfonyl group and adjacent carbons.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
  • FT-IR : Confirm sulfonyl chloride absorption bands (~1360 cm⁻¹ and 1180 cm⁻¹) .

Advanced Research Questions

Q. How can unexpected side products during synthesis (e.g., dimerization or oxidation) be mitigated?

Methodological Answer: Unexpected products, such as dimerized or oxidized derivatives, may arise due to:

  • Redox side reactions : Tert-pentyloxy groups can act as electron donors, leading to redox processes under acidic conditions (e.g., with SOCl₂) .
  • Moisture contamination : Hydrolysis of the sulfonyl chloride to sulfonic acid.

Q. Mitigation strategies :

  • Use rigorously dried solvents and reagents.
  • Add radical inhibitors (e.g., BHT) to suppress oxidative coupling .
  • Monitor reaction progress via TLC or in-situ IR to detect intermediates early .

Q. What computational tools can predict the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Model the electrophilicity of the sulfonyl chloride group using Gaussian or ORCA software. Compute Fukui indices to identify reactive sites .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and steric hindrance from the tert-pentyloxy group using AMBER or GROMACS .
  • Docking Studies : If targeting biological systems (e.g., enzyme active sites), use AutoDock Vina to assess binding affinities .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonyl chloride derivatives?

Methodological Answer: Discrepancies in bioactivity data may stem from:

  • Hydrolysis variability : Sulfonyl chlorides hydrolyze to sulfonic acids under aqueous conditions, altering reactivity. Control pH and solvent composition rigorously .
  • Assay interference : The tert-pentyloxy group may quench fluorescence or absorb in UV-Vis assays. Validate assays with negative controls (e.g., hydrolysis products) .

Q. Validation workflow :

Confirm compound stability under assay conditions (HPLC/MS).

Use orthogonal assays (e.g., SPR vs. enzymatic activity).

Compare results with structurally analogous compounds (e.g., tert-butyl vs. tert-pentyl derivatives) .

Q. What strategies optimize the compound’s stability for long-term storage?

Methodological Answer:

  • Storage conditions : Keep under inert gas (Ar) at −20°C in amber vials to prevent photodegradation.
  • Stabilizers : Add molecular sieves (3Å) to absorb residual moisture .
  • Periodic QC checks : Monitor purity via ¹H NMR every 3–6 months.

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